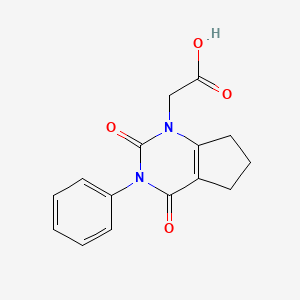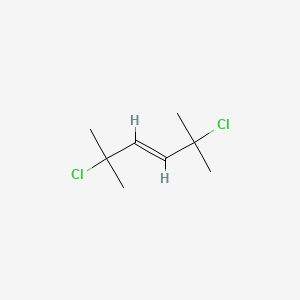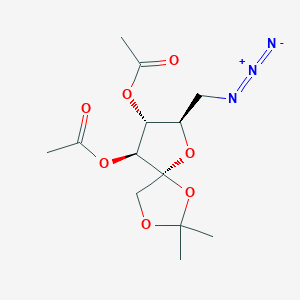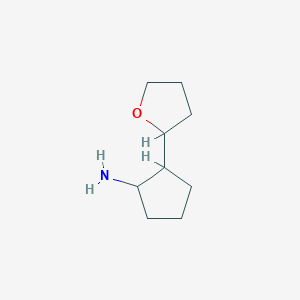
Carbonic acid ethyl 3-(p-iodophenyl)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is an organic compound with the chemical formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a carbonic acid moiety, along with a 3-(p-iodophenyl)butyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid ethyl 3-(p-iodophenyl)butyl ester typically involves the esterification of carbonic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid ethyl 3-(p-iodophenyl)butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid ethyl 3-(p-iodophenyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbonic acid moiety, which then participates in various biochemical reactions. The iodophenyl group can interact with biological receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Carbonic acid ethyl butyl ester: Lacks the iodophenyl group, resulting in different chemical properties and reactivity.
Carbonic acid ethyl phenyl ester: Contains a phenyl group instead of the iodophenyl group, leading to variations in biological activity and applications.
Uniqueness
Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where iodine’s presence is crucial .
Properties
Molecular Formula |
C13H17IO3 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
ethyl 3-(4-iodophenyl)butyl carbonate |
InChI |
InChI=1S/C13H17IO3/c1-3-16-13(15)17-9-8-10(2)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
UYQNCKPINNKFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)

![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

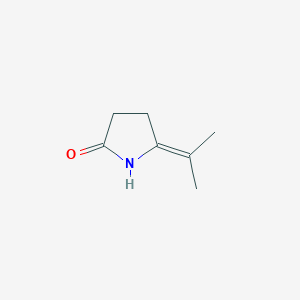
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

